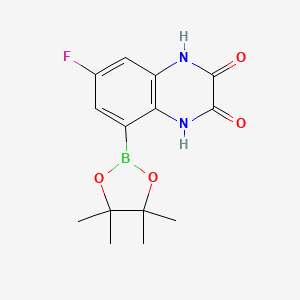![molecular formula C20H30BNO4S B7955499 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955499.png)
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is a complex organic compound that features a boronic acid group, a pinacol ester moiety, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions of appropriate precursors. Subsequently, the boronic acid group is introduced through a boronic ester formation reaction. The pinacol ester moiety is then added to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the azetidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or metal catalysts.
Reduction reactions might involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions could employ nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation reactions can yield boronic esters or borates.
Reduction reactions can produce reduced forms of the azetidine ring or other functional groups.
Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in the synthesis of other complex molecules and as a building block in organic synthesis. Biology: It can be employed in biochemical studies, particularly in the investigation of enzyme inhibitors or as a probe in biological assays. Medicine: Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
3-[(N-Boc-Azetidin-3-yl)methyl]phenylboronic acid
3-[(N-Boc-Azetidin-3-yl)ethoxy]phenylboronic acid
3-[(N-Boc-Azetidin-3-yl)propyl]phenylboronic acid
Uniqueness: 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is unique due to its specific structural features, such as the presence of the sulfanyl group and the pinacol ester moiety
Propiedades
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-16(13-22)27-15-10-8-9-14(11-15)21-25-19(4,5)20(6,7)26-21/h8-11,16H,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPBHCKRHKKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC3CN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7955417.png)





![4-[3-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B7955465.png)


![4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955494.png)




